molecular formula C22H23N5OS B11584912 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1-phenylethyl)butanamide

2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1-phenylethyl)butanamide

Cat. No.: B11584912
M. Wt: 405.5 g/mol
InChI Key: RXCNEWPQRWGDGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1-phenylethyl)butanamide is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazinoindole core, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1-phenylethyl)butanamide typically involves multiple steps, starting from readily available precursors One common approach involves the formation of the triazinoindole core through a ring-fusion strategy

For instance, the synthesis may begin with the preparation of 5-methyl-5H-[1,2,4]triazino[5,6-b]indole, which is then reacted with appropriate thiol and amide reagents to form the final compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1-phenylethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazinoindole core can be reduced under specific conditions to modify its electronic properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the triazinoindole core can lead to partially or fully reduced derivatives.

Scientific Research Applications

2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1-phenylethyl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1-phenylethyl)butanamide involves its interaction with molecular targets such as enzymes and metal ions. As an iron chelator, it binds to ferrous ions (Fe²⁺) with high affinity, disrupting iron homeostasis in cells. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound’s ability to arrest the cell cycle at the G1 phase and induce apoptosis through the mitochondrial pathway has been demonstrated in various cancer cell lines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1-phenylethyl)butanamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively bind ferrous ions and induce apoptosis in cancer cells sets it apart from other similar compounds.

Properties

Molecular Formula

C22H23N5OS

Molecular Weight

405.5 g/mol

IUPAC Name

2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1-phenylethyl)butanamide

InChI

InChI=1S/C22H23N5OS/c1-4-18(21(28)23-14(2)15-10-6-5-7-11-15)29-22-24-20-19(25-26-22)16-12-8-9-13-17(16)27(20)3/h5-14,18H,4H2,1-3H3,(H,23,28)

InChI Key

RXCNEWPQRWGDGV-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC(C)C1=CC=CC=C1)SC2=NC3=C(C4=CC=CC=C4N3C)N=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.